(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole
Overview
Description
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a chiral compound that features a benzimidazole core linked to a piperidine ring, which is protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with a suitable piperidine derivative.
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
®-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole: The enantiomer of the compound, which may have different biological activity.
2-(N-BOC-piperidin-3-yl)-1H-benzimidazole: Without the chiral center, this compound may have different properties.
2-(N-BOC-piperidin-3-yl)-1H-imidazole: A similar compound with an imidazole core instead of benzimidazole.
Uniqueness: (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is unique due to its chiral nature and the presence of both benzimidazole and piperidine moieties, which can confer specific biological and chemical properties.
Biological Activity
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O2, with a molecular weight of approximately 299.39 g/mol. The structural composition features a benzoimidazole core that is substituted with a tert-butoxycarbonyl (N-Boc) protected piperidine moiety, enhancing its stability and solubility for various applications.
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting inflammatory pathways. Key findings include:
- Inhibition of Pyroptosis : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This inhibition is linked to the reduction of interleukin-1 beta (IL-1β) release, a pro-inflammatory cytokine.
- Targeting NLRP3 Inflammasome : It has been documented that this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in mediating inflammatory responses. This suggests potential therapeutic applications in treating diseases characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of IL-1β release and pyroptosis | |
NLRP3 Inhibition | Significant reduction in NLRP3 activation | |
Neuroprotective Potential | Investigated for effects on CNS disorders like Alzheimer's |
Case Study 1: Anti-inflammatory Effects
In vitro studies using differentiated THP-1 cells demonstrated that this compound significantly reduced IL-1β release upon stimulation with lipopolysaccharides (LPS) and ATP. The results showed a dose-dependent decrease in pyroptotic cell death, indicating its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotective Effects
Preliminary investigations have suggested that derivatives of benzoimidazole compounds may exhibit neuroprotective properties. Ongoing research aims to determine whether this compound shares similar characteristics, potentially offering therapeutic benefits for neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJXCURWALTMNK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718779 | |
Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234709-86-4 | |
Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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